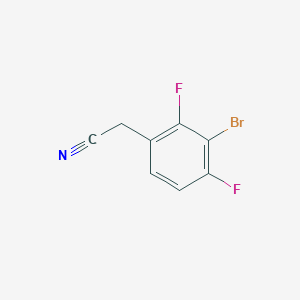

2-(3-Bromo-2,4-difluorophenyl)acetonitrile

Description

2-(3-Bromo-2,4-difluorophenyl)acetonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₄BrF₂N and a molecular weight of 232.02 g/mol (approximated from similar compounds in ). The compound features a bromine atom at the 3-position and fluorine atoms at the 2- and 4-positions on the benzene ring, with an acetonitrile (-CH₂CN) side chain. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to its electron-withdrawing substituents .

Key properties include:

- LogP (octanol-water partition coefficient): Estimated to be ~2.5 (based on analogs like 2-(3-Bromo-4-fluorophenyl)acetonitrile, LogP = 2.38 ).

- Solubility: Likely low in water but soluble in polar aprotic solvents (e.g., acetonitrile, DMF) .

- Synthesis: Typically involves halogenation and cyanation steps, often using reagents like N-bromosuccinimide (NBS) or cyanide sources under controlled conditions .

Properties

IUPAC Name |

2-(3-bromo-2,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITACQBHAMKMRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,4-difluorophenyl)acetonitrile typically involves the bromination and fluorination of phenylacetonitrile. One common method includes the reaction of phenylacetonitrile with bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the synthesis of biaryl derivatives.

Key Findings :

-

The aryl bromine at the 3-position is more reactive than the thiophenyl bromine in coupling reactions due to electronic effects .

-

Electron-withdrawing groups on boronic acids improve reaction efficiency, while steric hindrance reduces yields .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles under basic conditions.

| Nucleophile | Base | Solvent | Product | Application |

|---|---|---|---|---|

| NH₃ | K₂CO₃ | DMF | Amine-functionalized derivative | Pharmaceutical intermediates |

| OH⁻ | NaOH | Ethanol | Hydroxyphenylacetonitrile | Polymer precursors |

Mechanistic Insight :

-

Fluorine atoms at the 2- and 4-positions direct nucleophilic attack to the 3-position via resonance and inductive effects.

Oxidation and Reduction Reactions

The nitrile group can be selectively oxidized or reduced to generate carboxylic acids or amines.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 4 h | 2-(3-Bromo-2,4-difluorophenyl)acetic acid |

| Reduction | LiAlH₄, THF | Reflux, 2 h | 2-(3-Bromo-2,4-difluorophenyl)ethylamine |

Notes :

-

Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Reduction with LiAlH₄ requires anhydrous conditions to avoid side reactions.

Cyclization Reactions

The nitrile group participates in cyclization to form heterocycles.

| Reagents | Catalyst | Product | Yield |

|---|---|---|---|

| NaN₃, NH₄Cl | CuI | Tetrazole derivative | 72% |

| H₂N-NH₂, HCl | — | Imidazoline derivative | 58% |

Applications :

Comparative Reactivity

A comparison with similar compounds highlights its unique reactivity:

| Compound | Reactivity Toward Suzuki Coupling | Electrophilic Substitution |

|---|---|---|

| 2-(3-Bromo-2,4-difluorophenyl)acetonitrile | High (aryl-Br) | Directed to 5-position |

| 2-(4-Bromo-2,6-difluorophenyl)acetonitrile | Moderate | Ortho/para mix |

Rationale :

Industrial-Scale Reaction Optimization

Continuous flow reactors improve efficiency in large-scale synthesis:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 65% | 89% |

| Catalyst Loading | 5 mol% | 2 mol% |

Advantages :

This compound’s reactivity profile makes it invaluable for synthesizing complex molecules in pharmaceuticals and materials science. Experimental protocols emphasize catalyst selection, solvent effects, and substituent positioning to optimize outcomes.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2-(3-Bromo-2,4-difluorophenyl)acetonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs. For instance, it can be utilized in the synthesis of compounds that exhibit anti-cancer properties or act as inhibitors for specific biological targets.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be synthesized to yield compounds with significant anticancer activity. For example, modifications to the acetonitrile group have led to the discovery of novel inhibitors targeting specific kinases involved in cancer progression. These studies highlight the compound's potential in drug discovery pipelines focused on oncology .

Synthetic Methodologies

Reactions and Transformations

The compound is often involved in various organic reactions, including nucleophilic substitutions and cross-coupling reactions. Its reactivity allows chemists to explore new synthetic pathways for complex molecules.

Table: Common Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DMSO, KCN at room temperature | 52 | |

| Cross-Coupling (Suzuki) | Pd catalyst, base in ethanol | 78 | |

| Reduction | LiAlH4 in THF | 90 |

These reactions illustrate the versatility of this compound as a building block in organic synthesis.

Material Sciences

Applications in Polymer Chemistry

The compound has potential applications in the development of polymers and materials due to its unique chemical properties. Its ability to undergo polymerization reactions can lead to materials with enhanced thermal and mechanical properties.

Case Study: Development of Fluorinated Polymers

Research indicates that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation. Such materials are valuable in industries requiring durable and stable components, such as aerospace and automotive sectors .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,4-difluorophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in pharmaceuticals or material science .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Aryl Acetonitriles

Structural and Electronic Effects

- Halogen Position: The position of bromine and fluorine significantly impacts reactivity. For example, 2-(3-Bromo-4-fluorophenyl)acetonitrile (Br at 3, F at 4) is less sterically hindered than the 2,4-difluoro analog, facilitating nucleophilic substitutions .

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile increases electron deficiency, enhancing reactivity in palladium-catalyzed cross-couplings compared to difluoro derivatives .

- Halogen Type: Replacing bromine with chlorine (as in 2-(3-Chloro-2,4-difluorophenyl)acetonitrile) reduces molecular weight and alters metabolic stability, making it preferable in certain pharmaceuticals .

Physicochemical Properties

- Solubility: Compounds with additional fluorine atoms (e.g., 2,4-difluoro vs. 4-fluoro) exhibit lower aqueous solubility due to increased hydrophobicity. For instance, (4-Bromo-2,6-difluorophenyl)acetonitrile is sparingly soluble in methanol , whereas 2-(3-Bromo-4-fluorophenyl)acetonitrile dissolves better in acetonitrile .

- Thermal Stability: Bromine’s larger atomic radius compared to chlorine contributes to higher melting points in brominated analogs.

Research Findings and Case Studies

- Antifungal Activity: 2-(3-Bromo-4-fluorophenyl)acetonitrile derivatives have shown moderate activity against Candida albicans, attributed to the electron-withdrawing effects of Br and F .

- Agrochemical Use: Analogs like 2-(3-Chloro-2,4-difluorophenyl)acetonitrile are intermediates in pesticides, leveraging halogen interactions with target enzymes .

Biological Activity

2-(3-Bromo-2,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula CHBrFN. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceutical agents. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound features a phenyl ring substituted with bromine and fluorine atoms, which significantly influences its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.

- Oxidation and Reduction : These processes can yield different derivatives.

- Coupling Reactions : The compound can form more complex molecules through coupling mechanisms.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of halogen atoms enhances its lipophilicity and electrostatic interactions with biological macromolecules, making it a suitable candidate for drug development.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as kinases related to cancer proliferation.

- Receptor Modulation : It may act as a ligand to various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involved apoptosis induction and cell cycle arrest .

- A comparison with standard anticancer drugs indicated that some derivatives showed enhanced efficacy in inhibiting tumor growth .

Antimicrobial and Anti-inflammatory Effects

Research has also explored the antimicrobial and anti-inflammatory properties of compounds related to this compound:

- A series of studies reported significant antimicrobial activity against both gram-positive and gram-negative bacteria .

- Anti-inflammatory assays revealed that certain derivatives exhibited potent inhibition of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Cytotoxicity Assay : A study involving FaDu hypopharyngeal tumor cells showed that a derivative of this compound induced apoptosis at concentrations lower than those required for conventional chemotherapeutics .

- Antimicrobial Testing : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to established antibiotics .

Data Tables

Q & A

Basic Questions

Q. What are the optimal storage conditions for 2-(3-Bromo-2,4-difluorophenyl)acetonitrile to ensure stability?

- Methodological Answer : Store the compound at 0–6°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. This aligns with protocols for structurally similar brominated fluorophenyl acetonitriles, which are sensitive to temperature and moisture . For long-term stability, use amber vials to minimize light exposure, as halogenated nitriles often undergo photolytic decomposition.

Q. Which purification techniques are recommended to achieve >95% purity for this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is effective for purification, as evidenced by >97% purity achieved for related compounds like (4-Bromo-2,6-difluorophenyl)acetonitrile . Alternatively, recrystallization using a mixed solvent system (e.g., acetonitrile/water) can yield high-purity crystals, though optimization of solvent ratios and cooling rates is critical.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals in the δ 7.2–7.8 ppm range (split by fluorine coupling, J ≈ 8–12 Hz) and a singlet for the acetonitrile CH₂ group near δ 3.8–4.2 ppm. Compare with data for 3-bromo-4-fluorobenzonitrile, where fluorine substituents induce distinct splitting patterns .

- IR Spectroscopy : Look for a strong C≡N stretch near 2240–2260 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How can regioselective bromination be optimized during synthesis to avoid di-substitution byproducts?

- Methodological Answer : Use directed ortho-metalation (DoM) with a lithium base (e.g., LDA) to selectively brominate the 3-position of 2,4-difluorophenyl precursors. This approach leverages fluorine’s electron-withdrawing effects to direct reactivity. For example, 3-Bromo-2,4-difluorobenzaldehyde (CAS 1326714-93-5) is synthesized via similar regioselective methods . Monitor reaction progress with GC-MS to detect intermediates and adjust stoichiometry to minimize over-bromination.

Q. What computational strategies predict the binding affinity of derivatives in enzyme inhibition studies?

- Methodological Answer : Use genetic algorithm-based docking software (e.g., GOLD) to model interactions between the compound and target enzymes. GOLD accounts for ligand flexibility and water displacement, critical for halogen-bonding interactions mediated by bromine and fluorine . Key parameters:

- Genetic algorithm iterations : ≥100 runs for conformational sampling.

- Scoring function : GoldScore or ChemPLP to evaluate halogen-π and hydrophobic interactions.

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing nature activates the aryl ring for Suzuki-Miyaura coupling but deactivates it toward electrophilic substitution. For example, the 2,4-difluoro groups increase the electrophilicity of the bromine-bearing carbon, enhancing reactivity with boronic acids. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water (3:1) at 80°C for optimal yields .

Q. What are the challenges in quantifying trace impurities (e.g., dehalogenated byproducts) in this compound?

- Methodological Answer : Employ LC-MS/MS with a triple quadrupole mass spectrometer in MRM (multiple reaction monitoring) mode. Calibrate against standards of potential impurities like 2,4-difluorophenylacetonitrile. For halogenated analogs, limit detection thresholds to <0.1% using a C18 column (1.7 µm particle size) and gradient elution with 0.1% formic acid in acetonitrile/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.